molecular formula C19H21N3O4S B10991465 ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10991465
M. Wt: 387.5 g/mol
InChI Key: JXZJCXMSQINZMA-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a fascinating heterocyclic molecule. It combines an indole moiety with a thiazole ring, making it structurally diverse and potentially biologically active. Let’s explore its synthesis, properties, and applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[3-(7-methoxyindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-4-26-18(24)17-12(2)20-19(27-17)21-15(23)9-11-22-10-8-13-6-5-7-14(25-3)16(13)22/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,23)

InChI Key

JXZJCXMSQINZMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production::
  • While there isn’t a specific industrial method for this compound, its synthesis can be adapted for larger-scale production using suitable reagents and optimized conditions.

Chemical Reactions Analysis

    Major Products:

Scientific Research Applications

    Biological Activity:

    Drug Development:

Mechanism of Action

    Targets and Pathways:

Biological Activity

Ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an ethyl ester, a thiazole ring, and an indole moiety, suggest diverse chemical reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₃N₃O₄S. The presence of multiple functional groups within the structure indicates its potential for various biological interactions. The compound's synthesis typically involves several steps, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Structural Features

FeatureDescription
Ethyl Ester Enhances solubility and bioavailability
Thiazole Ring Known for diverse biological activities
Indole Moiety Associated with anticancer properties

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. The compound's ability to interact with specific enzymes or receptors involved in cancer pathways is crucial for its therapeutic potential.

Case Studies

  • In Vitro Studies : Research has shown that compounds structurally similar to this compound demonstrate promising antiproliferative effects against various human cancer cell lines. For instance, derivatives tested against colon (HT-29), pancreatic (Panc-1), lung (A-549), and breast (MCF-7) cancer cell lines showed GI50 values ranging from 37 to 86 nM, indicating strong inhibitory effects compared to the reference drug erlotinib (GI50 = 33 nM) .
  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and survival. Studies utilizing docking computations have suggested that it has a good binding affinity towards targets such as EGFR and mutant BRAF, which are critical in many cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Initial findings suggest that it may exhibit activity against a range of bacterial strains, although specific data on its efficacy compared to established antibiotics is still required.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AIndole derivativeAnticancerDifferent substituent on the indole ring
Compound BThiazole derivativeAntimicrobialLacks the ethyl ester functionality
Compound CAmino acid derivativeNeuroprotectiveDifferent heterocyclic ring structure

This table illustrates how this compound stands out due to its combination of an indole moiety with a thiazole ring and an ethyl ester group.

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